![molecular formula C12H11BrN2O2S B1611757 Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate CAS No. 834885-05-1](/img/structure/B1611757.png)
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate
Overview
Description
Ethyl 2-amino-4-(4-bromophenyl)thiazole-5-carboxylate, also known as EBT, is an organic compound composed of nitrogen, sulfur, bromine, and carbon. It is a colorless crystalline solid with a melting point of 120-122 °C. EBT is a heterocyclic compound with properties that make it a potential candidate for use in various scientific applications. In
Scientific Research Applications
Synthesis and Structural Analysis
- Synthetic Methods : Improved methods for synthesizing related compounds have been developed, such as the solvent-free synthesis of ethyl 2-amino-thiazole-4-carboxylate and subsequent reactions to form derivatives like ethyl 2-bromothiazole-4-carboxylate (Zhou Zhuo-qiang, 2009).
- Structural Studies : The molecular structure and bonding of related thiazole compounds have been investigated, providing insights into their chemical properties (D. Lynch & I. Mcclenaghan, 2004).
Antimicrobial and Antiproliferative Activity
- Anticancer Potential : Research has shown that some thiazole compounds exhibit anticancer activity, particularly against breast cancer cells (J. P. Sonar et al., 2020).
- Antimicrobial Properties : Studies have evaluated the antimicrobial activities of thiazole derivatives against various bacterial and fungal strains (N. Desai, N. Bhatt & S. Joshi, 2019).
Corrosion Inhibition
Ethyl 2-amino-4-methyl-1,3-thiazole-5-carboxylate, a related compound, has been shown to act as a corrosion inhibitor for metals in acidic environments, suggesting potential applications in material science (K. Raviprabha & R. Bhat, 2019).
Drug Synthesis
Some thiazole derivatives have been used in the synthesis of new drugs with potential antimicrobial, antimalarial, and antitubercular activities, highlighting their significance in pharmaceutical research (Rajesh H. Vekariya et al., 2017).
Mechanism of Action
Target of Action
Thiazole derivatives have been known to interact with various biological targets, such as topoisomerase ii .
Mode of Action
Thiazole derivatives like Voreloxin have been reported to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
It’s worth noting that dna double-strand breaks can lead to cell cycle arrest and apoptosis .
Result of Action
Some thiazole derivatives have been reported to exhibit antifungal activity and cytotoxic effects on various cell lines .
Action Environment
It’s worth noting that the compound is recommended to be stored at temperatures between 2-8°c .
properties
IUPAC Name |
ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O2S/c1-2-17-11(16)10-9(15-12(14)18-10)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H2,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZNNHEOEYQXAAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)N)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90584667 | |
Record name | Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
834885-05-1 | |
Record name | Ethyl 2-amino-4-(4-bromophenyl)-1,3-thiazole-5-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90584667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 834885-05-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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